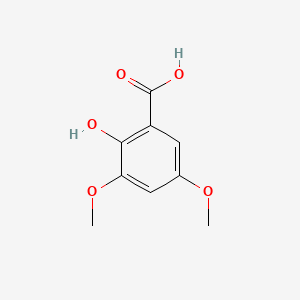

3,5-Dimethoxysalicylic acid

Description

3,5-Dimethoxysalicylic acid is an organic compound that belongs to the class of salicylic acids. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, along with a carboxyl group at the 1 position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Properties

IUPAC Name |

2-hydroxy-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIHHJUFULIFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210652 | |

| Record name | 3,5-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61637-60-3 | |

| Record name | 2-Hydroxy-3,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61637-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061637603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxysalicylic acid typically involves the methylation of salicylic acid. One common method is the reaction of salicylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Dissolve salicylic acid in a suitable solvent like acetone.

- Add sodium hydroxide to the solution to form the sodium salt of salicylic acid.

- Introduce dimethyl sulfate to the reaction mixture, which methylates the hydroxyl groups at the 3 and 5 positions.

- Acidify the reaction mixture to precipitate 3,5-Dimethoxysalicylic acid.

Industrial Production Methods

Industrial production of 3,5-Dimethoxysalicylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Decarboxylation Mechanisms

Decarboxylation of salicylic acid derivatives is a well-studied reaction. For mono-methoxy derivatives like 3-methoxysalicylic acid and 5-methoxysalicylic acid , the reaction proceeds via a protonation-dependent mechanism:

-

Key steps :

-

Substituent effects :

For 3,5-dimethoxysalicylic acid , the dual methoxy groups at positions 3 and 5 could act synergistically:

-

Synergistic electron donation may destabilize intermediates, potentially accelerating decarboxylation under acidic conditions.

-

Steric hindrance from two methoxy groups could complicate solvent interactions, altering reaction kinetics .

Antioxidant Activity and Radical Scavenging

Methoxy groups significantly influence antioxidant properties:

-

Methoxy vs. hydroxyl groups :

-

Positional effects :

Bioactivity and Functional Similarity

-

Cox-1 inhibition :

-

5-Methoxysalicylic acid (a mono-methoxy derivative) showed experimentally validated Cox-1 inhibitory activity, suggesting potential anti-inflammatory properties .

-

3,5-Dimethoxysalicylic acid may exhibit similar or enhanced bioactivity due to dual methoxy groups, though experimental validation is needed .

-

Structural and Reactivity Comparisons

| Compound | Key Substituents | Reaction Behavior | Antioxidant Activity |

|---|---|---|---|

| Salicylic acid | -OH (position 2) | Moderate decarboxylation under acidic conditions | Moderate |

| 3-Methoxysalicylic acid | -OCH₃ (position 3) | Faster decarboxylation due to electron donation | Higher than salicylic acid |

| 5-Methoxysalicylic acid | -OCH₃ (position 5) | Similar to 3-methoxy, dependent on solvent | Comparable to 3-methoxy |

| 3,5-Dimethoxysalicylic acid | -OCH₃ (positions 3 and 5) | Likely accelerated decarboxylation, enhanced antioxidant activity | Predicted higher activity |

Final Notes

-

Data gaps : No direct studies on 3,5-dimethoxysalicylic acid were identified in the provided sources.

-

Recommendations : Future research should prioritize experimental validation of decarboxylation kinetics, antioxidant assays (e.g., DPPH, FRAP), and bioactivity profiling.

This synthesis highlights the need for targeted investigations to fully characterize this compound’s reactivity and applications.

Scientific Research Applications

3,5-Dimethoxysalicylic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxysalicylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Salicylic acid: Lacks the methoxy groups, making it less lipophilic.

3,5-Dinitrosalicylic acid: Contains nitro groups instead of methoxy groups, altering its chemical reactivity and biological activity.

3,5-Diiodosalicylic acid: Contains iodine atoms, which significantly change its properties.

Uniqueness

3,5-Dimethoxysalicylic acid is unique due to the presence of methoxy groups, which enhance its lipophilicity and alter its chemical reactivity compared to other salicylic acid derivatives. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3,5-Dimethoxysalicylic acid (DMSA) is a derivative of salicylic acid, which has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of DMSA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMSA is characterized by two methoxy groups at the 3 and 5 positions of the salicylic acid backbone. This modification enhances its solubility and may influence its biological interactions.

Anti-inflammatory Effects

DMSA exhibits notable anti-inflammatory properties. Research indicates that it can inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response. By suppressing the activation of NF-κB, DMSA reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophage cells treated with lipopolysaccharide (LPS) .

Antioxidant Activity

DMSA has also been shown to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is particularly relevant in preventing cellular damage associated with chronic diseases.

The biological activity of DMSA can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : DMSA prevents the phosphorylation of IKK-β and degradation of IκB-α, leading to reduced translocation of NF-κB to the nucleus .

- Cytokine Modulation : By inhibiting NF-κB, DMSA decreases the expression of pro-inflammatory cytokines, thereby mitigating inflammation.

- Antioxidant Mechanisms : DMSA enhances cellular antioxidant defenses, contributing to its protective effects against oxidative damage.

In Vitro Studies

In vitro studies have demonstrated that DMSA effectively reduces LPS-induced inflammation in RAW264.7 macrophage cells. The compound significantly lowers nitric oxide (NO) production and reactive oxygen species (ROS) levels in a concentration-dependent manner .

Animal Models

Animal studies further support the anti-inflammatory effects of DMSA. In models of rheumatoid arthritis, administration of DMSA resulted in reduced joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparative Biological Activity

To contextualize the biological activity of DMSA, a comparison with other salicylic acid derivatives is useful:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Notable Mechanism |

|---|---|---|---|

| 3,5-Dimethoxysalicylic Acid | Yes | Yes | Inhibition of NF-κB |

| Salicylic Acid | Moderate | Moderate | COX inhibition |

| 5-Methoxysalicylic Acid | Yes | Yes | COX-1 inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.